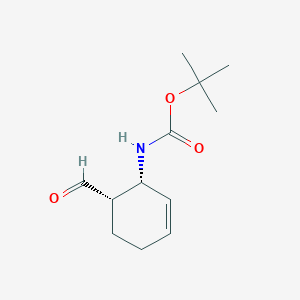![molecular formula C20H22FN5O2 B3000467 2-Butyl-6-(2-fluorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 899727-26-5](/img/structure/B3000467.png)
2-Butyl-6-(2-fluorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-6-(2-fluorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C20H22FN5O2 and its molecular weight is 383.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antidepressant and Anxiolytic Potential
A study synthesizing derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, similar in structure to the compound , revealed potential applications in antidepressant and anxiolytic treatments. One compound showed promise in a forced swim test in mice as a potential antidepressant, even outperforming diazepam in anxiety reduction tests (Zagórska et al., 2016).
Fluorescent Properties
Imidazole derivatives, closely related to the given compound, have been synthesized and characterized for their fluorescence properties. These derivatives showed intense emission maxima, suggesting potential applications in fluorescence-based research or technologies (Ozturk et al., 2012).
Anticancer Research
In the realm of anticancer research, imidazole derivatives have shown cytotoxic activity against various cancer cell lines, indicating a potential role for similar compounds like 2-Butyl-6-(2-fluorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione in cancer treatment research (Kuo et al., 1996).
Chemical Sensing Applications
Compounds with imidazole structures have been investigated for their colorimetric and fluorescent chemosensor capabilities, particularly for detecting fluoride ions. This indicates the potential use of similar compounds in chemical sensing technologies (Peng et al., 2005).
Molecular Stability and Structure Studies
Research exploring N-heterocyclic carbenes with fluorophenyl substituents, akin to the compound , provides insights into molecular stability and structure. This research is crucial for understanding the chemical behavior of such compounds, which could inform their practical applications (Hobbs et al., 2010).
Antiproliferative Effects in Breast Cancer
Studies on imidazole derivatives have assessed their antiproliferative effects against breast cancer cell lines, indicating the potential role of similar compounds in developing new cancer therapeutics (Karthikeyan et al., 2017).
Photophysical Properties Research
Research on imidazoanthraquinol fluorophores shows the importance of imidazole derivatives in understanding and manipulating photophysical properties. This research is vital for developing new materials and technologies in the field of photonics (Ooyama et al., 2005).
Inhibition of Vascular Smooth Muscle Cell Proliferation
2-Phenyl-1H-benzo[d]imidazole-4,7-diones have been synthesized and tested for their inhibitory activity on the proliferation of vascular smooth muscle cells. This indicates a potential use for similar compounds in the treatment of conditions like hypertension (Ryu et al., 2008).
Propriétés
IUPAC Name |
2-butyl-6-(2-fluorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O2/c1-5-6-11-24-18(27)16-17(23(4)20(24)28)22-19-25(12(2)13(3)26(16)19)15-10-8-7-9-14(15)21/h7-10H,5-6,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAWWMMVTVQCAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=CC=C4F)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Methyl-4-{[4-(trifluoromethyl)piperidin-1-yl]methyl}pyrrolidin-2-one](/img/structure/B3000384.png)
![8-Acetyl-4-[(4-methoxyphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3000385.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B3000388.png)
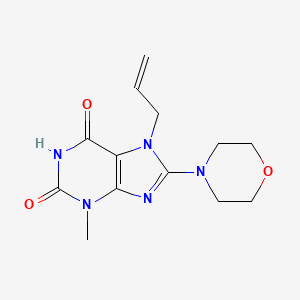
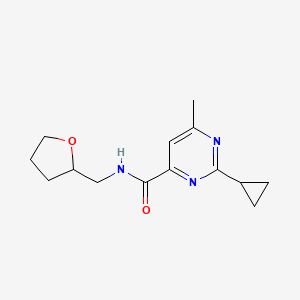
![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B3000391.png)
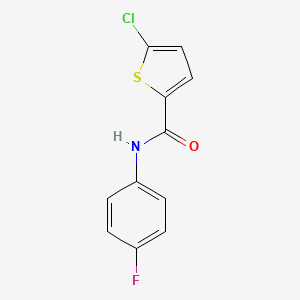
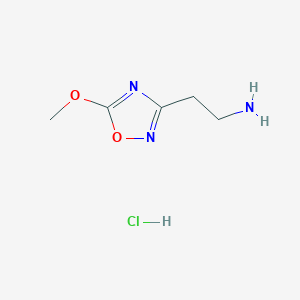
![7-Phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3000399.png)
![3-(morpholine-4-carbonyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B3000400.png)
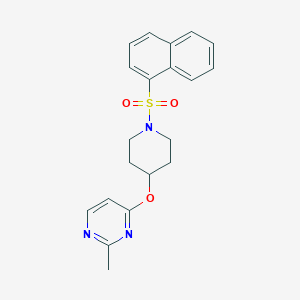

![3-[4-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B3000406.png)
